molecular formula C15H14N4O B6534402 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 1493572-29-4

4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B6534402
CAS No.: 1493572-29-4
M. Wt: 266.30 g/mol
InChI Key: RKDMUJFRNZAFPE-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a 1,2,3-triazole derivative featuring a phenyl group at position 1, a 2-methoxyphenyl group at position 4, and an amine at position 4.

Properties

IUPAC Name

5-(2-methoxyphenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-20-13-10-6-5-9-12(13)14-15(16)19(18-17-14)11-7-3-2-4-8-11/h2-10H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDMUJFRNZAFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to yield the triazole ring. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity or modulating their function. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The triazole scaffold allows for modular substitution, enabling fine-tuning of physicochemical and biological properties. Key analogs and their structural distinctions are summarized below:

Compound Name Position 1 Substituent Position 4 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Features
Target Compound Phenyl 2-Methoxyphenyl NH₂ ~310 (estimated) Electron-donating methoxy group enhances π-stacking and solubility .
4-(Benzimidazol-2-yl)-1-phenyl analog Phenyl Benzo[d]imidazol-2-yl NH₂ 342.35 Dual heterocyclic moieties; anti-HBV activity (IC₅₀: low μM range) .
4-(Benzothiazol-2-yl)-1-(2-nitrophenyl) 2-Nitrophenyl Benzo[d]thiazol-2-yl NH₂ 352.35 Nitro group (electron-withdrawing) may enhance reactivity .
4-(Thiazol-2-yl)-1-phenyl Phenyl 4-(3-Methoxyphenyl)-1,3-thiazol-2-yl NH₂ 349.41 Thiazole ring introduces sulfur-based interactions .
1-(4-Methoxyphenyl)-4-(4-nitrophenyl) 4-Methoxyphenyl 4-Nitrophenyl NH₂ 312.11 Nitro vs. methoxy groups contrast electronic effects .

Key Research Findings and Implications

  • Pharmacophore Design : The benzimidazole and benzothiazole analogs underscore the importance of fused heterocycles in enhancing target affinity. The methoxy group in the target compound may improve solubility but reduce steric bulk compared to bulkier heterocycles .
  • Activity-Structure Relationships : Electron-donating groups (e.g., methoxy) versus electron-withdrawing groups (e.g., nitro) significantly influence bioactivity. For instance, nitro groups may improve metabolic stability but reduce solubility .
  • Synthetic Accessibility : Simpler analogs (e.g., 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine ) prioritize ease of synthesis but may lack the complex interactions required for potent antiviral or anticancer effects.

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